2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a bromophenylacetamide moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C17H16BrN5OS |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H16BrN5OS/c1-11-5-4-6-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
RKOPVUQYJXSXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-bromoacetyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including the compound , exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can effectively combat various bacterial strains and fungi. For instance, compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide were evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungal species. These studies utilized methods such as the turbidimetric method to assess the effectiveness of these compounds against pathogens .
Anticancer Properties
The anticancer potential of triazole derivatives is another area of active research. The compound has been investigated for its effectiveness against various cancer cell lines. For example, analogs have demonstrated significant cytotoxicity against estrogen receptor-positive breast adenocarcinoma (MCF7) cells through assays like the Sulforhodamine B assay . Molecular docking studies have also provided insights into the binding affinities of these compounds with cancer-related targets, suggesting a mechanism for their anticancer activities .
Enzyme Inhibition Studies
Recent investigations have focused on the inhibitory effects of triazole derivatives on specific enzymes related to diseases such as Type 2 diabetes mellitus and Alzheimer’s disease. For instance, compounds structurally related to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These studies aim to explore their therapeutic potential in managing diabetes and neurodegenerative disorders .
Synthesis and Characterization
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, the compound may interfere with DNA synthesis and repair pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- N-(4-bromophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is unique due to the combination of its triazole ring, sulfanyl group, and bromophenylacetamide moiety.
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.49 g/mol
- CAS Number : Not specified in the provided sources.
This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest in drug design and development.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study highlighted the anti-liver carcinoma effects of triazole-coupled acetamide derivatives against the HepG2 cell line. The compound 7f , structurally similar to the target compound, demonstrated an IC50 value of 16.782 µg/mL, indicating strong anti-proliferative activity with low toxicity (1.19%) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Structure | IC50 Value (µg/mL) | Hemolytic Activity (%) |
|---|---|---|---|
| 7a | 2-methyl phenyl | 20.667 | 2.46 ± 0.31 |
| 7b | 2-methyl-4-bromo phenyl | 33.565 | 2.43 ± 0.11 |
| 7c | 4-ethyl phenyl | 39.002 | 4.32 ± 0.24 |
| 7d | 2-chloro phenyl | 39.667 | 7.33 ± 0.42 |
| 7f | 2,6-dimethyl phenyl | 16.782 | 1.19 ± 0.02 |
This table illustrates the comparative efficacy of various derivatives, emphasizing the potential of compounds featuring similar structural motifs as effective anticancer agents.
The biological mechanism through which these compounds exert their effects often involves interaction with specific cellular pathways and targets:
- Molecular Docking Studies : Molecular docking simulations have indicated that triazole derivatives can bind effectively to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly affect biological activity, indicating that careful structural modifications can optimize efficacy .
Additional Biological Activities
Beyond anticancer properties, triazoles have been reported to possess a range of other biological activities:
- Antimicrobial Activity : Triazoles have shown promise as antibacterial and antifungal agents due to their ability to disrupt microbial cell function .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, potentially broadening their therapeutic applications .
Case Study: Anticancer Screening
In a recent screening study involving multicellular spheroids, triazole derivatives were evaluated for their anticancer potential against various cancer cell lines. The findings indicated that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide demonstrated significant cytotoxic effects at low concentrations, supporting their development as novel anticancer therapies .
Case Study: Hemolytic Activity Assessment
The hemolytic activity of triazole derivatives was assessed using Triton-X-100 as a standard reference. The results indicated that most compounds exhibited low hemolytic activity, suggesting a favorable safety profile for further development .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters optimize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Core Formation : Condensation of thiosemicarbazide derivatives with substituted phenylacetic acids under reflux in ethanol or methanol to form the 1,2,4-triazole ring. For example, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization .
Sulfanyl-Acetamide Coupling : Reaction of the triazole-thiol intermediate with 2-bromo-N-(2-bromophenyl)acetamide using a base (e.g., KOH or NaH) in anhydrous DMF or THF at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Key Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution.
- Temperature Control : Avoid exceeding 80°C to prevent triazole ring decomposition.
- Stoichiometry : A 1:1.2 molar ratio (thiol:acetamide) minimizes side products.
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions. Key signals include:
- X-ray Crystallography : Single-crystal analysis (monoclinic space group P2/c) resolves bond angles and dihedral angles between triazole and bromophenyl moieties, ensuring correct stereoelectronic alignment .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] with <5 ppm deviation .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to bromophenyl toxicity (TLV: 0.1 ppm) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- Storage : Store at 2–8°C under argon to prevent hydrolysis of the sulfanyl group .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Comparative studies on triazole derivatives reveal:
-
Substituent Effects :
Position Modification Bioactivity (IC50) Reference 4-Amino Methyl → Ethyl Anti-HIV-1 ↓ 30% 3-Sulfanyl Acetamide → Propionamide Cytotoxicity ↑ 2-fold -
Mechanistic Insight : The 2-bromophenyl group enhances membrane permeability via lipophilic interactions, while the triazole ring chelates metal ions in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
Advanced: What computational strategies predict reactivity and binding modes?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and identify electrophilic centers (e.g., sulfanyl sulfur) prone to nucleophilic attack .
- Molecular Docking (AutoDock Vina) : Dock into protein targets (e.g., COX-2 or HIV protease) using flexible ligand sampling. Key interactions:
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies (e.g., IC50 variability in anti-HIV assays) arise from:
- Assay Conditions : Adjust ATP concentrations (1–10 mM) to match physiological levels; use standardized cell lines (e.g., MT-4 vs. PBMCs) .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human vs. murine) to account for species-specific CYP450 metabolism .
- Data Normalization : Use internal controls (e.g., zidovudine for anti-HIV studies) and report % inhibition ± SEM across ≥3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
